molecular formula C8H6F2O3 B6226282 2,6-difluoro-3-(hydroxymethyl)benzoic acid CAS No. 2138335-79-0

2,6-difluoro-3-(hydroxymethyl)benzoic acid

Cat. No.: B6226282
CAS No.: 2138335-79-0
M. Wt: 188.13 g/mol
InChI Key: WRJHCFDSLVFPDL-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C8H6F2O3 It is a derivative of benzoic acid, where two fluorine atoms are substituted at the 2nd and 6th positions, and a hydroxymethyl group is attached at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-3-(hydroxymethyl)benzoic acid can be achieved through several methods. One common approach involves the fluorination of 3-(hydroxymethyl)benzoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. Another method includes the use of a Suzuki–Miyaura coupling reaction, where a boronic acid derivative is coupled with a halogenated benzoic acid precursor in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-(hydroxymethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alcohol or aldehyde.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2,6-Difluoro-3-carboxybenzoic acid.

    Reduction: 2,6-Difluoro-3-(hydroxymethyl)benzyl alcohol.

    Substitution: 2,6-Difluoro-3-(substituted)benzoic acid derivatives.

Scientific Research Applications

2,6-Difluoro-3-(hydroxymethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-difluoro-3-(hydroxymethyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and increase its lipophilicity, which can improve its bioavailability and binding affinity to target molecules. The hydroxymethyl group can participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoro-3-methylbenzoic acid: Similar structure but with a methyl group instead of a hydroxymethyl group.

    2,3-Difluorobenzoic acid: Lacks the hydroxymethyl group and has fluorine atoms at different positions.

    3-(Hydroxymethyl)benzoic acid: Lacks the fluorine atoms.

Uniqueness

2,6-Difluoro-3-(hydroxymethyl)benzoic acid is unique due to the presence of both fluorine atoms and a hydroxymethyl group, which confer distinct chemical properties and reactivity. The combination of these functional groups enhances its potential for various applications in research and industry.

Properties

CAS No.

2138335-79-0

Molecular Formula

C8H6F2O3

Molecular Weight

188.13 g/mol

IUPAC Name

2,6-difluoro-3-(hydroxymethyl)benzoic acid

InChI

InChI=1S/C8H6F2O3/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-2,11H,3H2,(H,12,13)

InChI Key

WRJHCFDSLVFPDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CO)F)C(=O)O)F

Purity

95

Origin of Product

United States

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